2,3,7-Trimethyl-1H-indol-5-amine
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Overview
Description
2,3,7-Trimethyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,3,7-Trimethyl-1H-indol-5-amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would be chosen to introduce the trimethyl and amine groups at the appropriate positions.
Industrial Production Methods
Industrial production of indole derivatives may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use readily available starting materials and scalable reaction conditions. The Fischer indole synthesis remains a cornerstone in the industrial production of indole derivatives due to its efficiency and versatility .
Chemical Reactions Analysis
Types of Reactions
2,3,7-Trimethyl-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
2,3,7-Trimethyl-1H-indol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,7-Trimethyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-Trimethyl-3H-indol-5-amine
- 2,3,3-Trimethylbenzoindolenine
- 5-Amino-2,3,3-trimethyl-3H-indole
Uniqueness
2,3,7-Trimethyl-1H-indol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,3,7-trimethyl-1H-indol-5-amine |
InChI |
InChI=1S/C11H14N2/c1-6-4-9(12)5-10-7(2)8(3)13-11(6)10/h4-5,13H,12H2,1-3H3 |
InChI Key |
UADUARGMPSXVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2C)C)N |
Origin of Product |
United States |
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